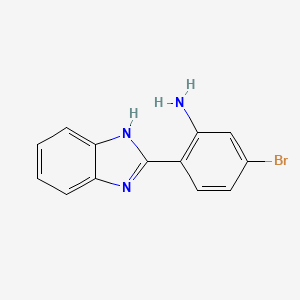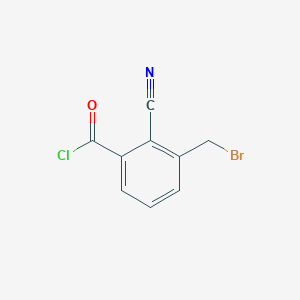
3-(Bromomethyl)-2-cyanobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-cyanobenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group, a cyano group, and a benzoyl chloride moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-cyanobenzoyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of the bromomethyl group.
Cyanation: Introduction of the cyano group.
Chlorination: Conversion of the carboxylic acid group to a benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The cyano group can participate in addition reactions with various electrophiles.
Hydrolysis: The benzoyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Electrophiles such as hydrogen chloride or bromine can be used.
Hydrolysis: Aqueous solutions of strong bases like sodium hydroxide are commonly used.
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Addition: Formation of addition products with electrophiles.
Hydrolysis: Formation of 3-(Bromomethyl)-2-cyanobenzoic acid.
Scientific Research Applications
Chemistry: : 3-(Bromomethyl)-2-cyanobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : It can be used in the synthesis of biologically active molecules that may have potential therapeutic applications.
Medicine: : The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-cyanobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can act as a leaving group in substitution reactions, while the cyano group can participate in addition reactions. The benzoyl chloride moiety can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-cyanobenzoyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-2-cyanobenzoyl chloride: Lacks the halogen atom in the methyl group.
2-Cyanobenzoyl chloride: Lacks the bromomethyl group.
Properties
CAS No. |
920760-03-8 |
|---|---|
Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(bromomethyl)-2-cyanobenzoyl chloride |
InChI |
InChI=1S/C9H5BrClNO/c10-4-6-2-1-3-7(9(11)13)8(6)5-12/h1-3H,4H2 |
InChI Key |
DJIJQWKNMRLQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
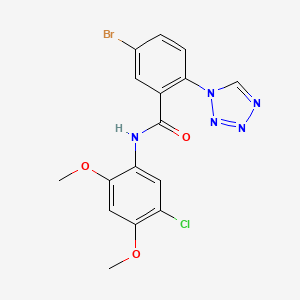
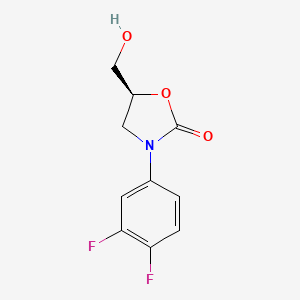
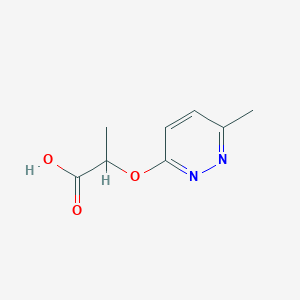

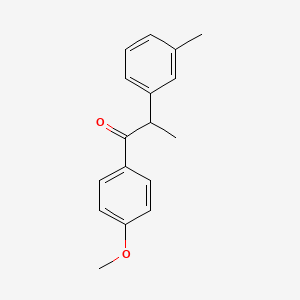
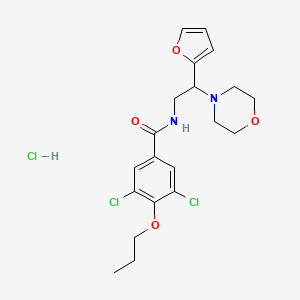
![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
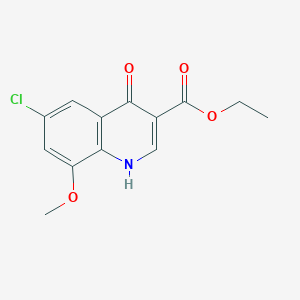
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)

